molecular formula C21H24N2O2S B2901761 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851804-57-4

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one

Cat. No.: B2901761
CAS No.: 851804-57-4
M. Wt: 368.5
InChI Key: VIBDYYMNPJNVHP-UHFFFAOYSA-N
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Description

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations. Specific data regarding this compound's applications, mechanism of action, and physicochemical properties should be determined by the qualified researcher. For more detailed information, please contact our technical support team.

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-15-9-10-16(2)18(13-15)14-26-21-22-11-12-23(21)20(24)17(3)25-19-7-5-4-6-8-19/h4-10,13,17H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBDYYMNPJNVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Notable Features Potential Applications
Target Compound - 2,5-Dimethylphenyl-methylsulfanyl
- Phenoxypropan-1-one
High lipophilicity due to aromatic groups; sulfanyl linkage enhances stability Hypothesized: Enzyme inhibition
(S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole - Phenylsulfanyl
- Thiophene
Thiophene introduces π-conjugation; aryl sulfides show pharmaceutical relevance Materials science, drug candidates
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone - Bromofuran
- 3-Fluorophenyl-methylsulfanyl
Electronegative groups (Br, F) may enhance reactivity Antimicrobial agents, catalysis
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole - 2,5-Dimethoxyphenyl
- Allyl group
Methoxy groups improve solubility; allyl group allows functionalization Polymer chemistry, photodynamic therapy

Key Observations

Sulfanyl Linkages: The target compound and the bromofuran derivative both utilize sulfanyl groups to attach aromatic substituents to the imidazoline ring.

Aromatic Substituent Effects :

  • The 2,5-dimethylphenyl group in the target compound contributes steric bulk and lipophilicity, which may influence membrane permeability in biological systems.
  • In contrast, the 2,5-dimethoxyphenyl group in the allyl-substituted imidazole introduces electron-donating methoxy groups, increasing solubility and altering electronic properties for applications in photodynamic materials.

Heterocyclic Variations: The thiophene-containing analog benefits from extended π-conjugation, which could enhance charge-transfer properties in materials science.

Functional Group Diversity: The phenoxypropan-1-one moiety in the target compound is unique among the compared structures. This ketone-containing group may serve as a hydrogen-bond acceptor, a feature absent in the allyl- or thiophene-substituted analogs.

Research Findings and Methodological Insights

  • Structural Characterization: While none of the provided evidence directly addresses the target compound’s crystallography, the widespread use of the SHELX system (e.g., SHELXL for refinement) suggests that its structure could be resolved using similar methodologies. For example, the thiophene-containing imidazole was analyzed via X-ray crystallography, highlighting the role of aryl sulfides in stabilizing molecular conformations.
  • Biological Relevance :
    Aryl sulfides, such as those in the target compound and the thiophene derivative , are frequently explored for their bioactivity. The fluorinated and brominated analogs may exhibit enhanced binding to targets like kinases or GPCRs due to halogen interactions.

  • For instance, the allyl-substituted imidazole required precise control during functionalization to avoid side reactions.

Q & A

Q. What established synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous imidazole derivatives often involves:

  • Stepwise alkylation/acylation : Formation of the imidazole core via condensation reactions, followed by introduction of substituents (e.g., phenoxy or sulfanyl groups) using nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents like DMF or THF are commonly employed to enhance reaction efficiency, with strong bases (e.g., NaH) facilitating deprotonation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as impurities can skew biological assay results .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihydroimidazole ring conformation) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., phenoxy vs. benzyl groups) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for sulfanyl-containing derivatives .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • In vitro assays : Dose-response studies in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
  • Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. methylphenyl groups) on potency and selectivity .
  • Cross-disciplinary validation : Integrate pharmacokinetic data (e.g., metabolic stability) with environmental fate studies (e.g., persistence in aqueous systems) to contextualize bioactivity discrepancies .

Q. What experimental designs are optimal for evaluating its environmental impact and ecotoxicity?

  • Longitudinal studies : Monitor degradation pathways (e.g., hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .
  • Trophic transfer assays : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .

Q. How can computational modeling enhance the understanding of its mechanism of action?

  • Molecular docking : Predict binding affinities to therapeutic targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • QSAR modeling : Correlate electronic properties (e.g., logP, H-bond donors) with observed bioactivity to guide analog design .

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